m-Azobenzenesulfonate

Description

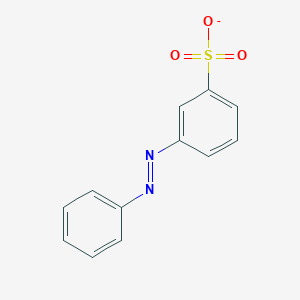

Structure

3D Structure

Properties

Molecular Formula |

C12H9N2O3S- |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

3-phenyldiazenylbenzenesulfonate |

InChI |

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17)/p-1 |

InChI Key |

NUUWITGRVBOIOF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Theoretical and Computational Investigations of M Azobenzenesulfonate

Mechanistic Elucidation of Isomerization Pathways in m-Azobenzenesulfonate

Photoisomerization Pathways and Excited State Relaxation

Photoisomerization is a light-induced process that typically occurs on an ultrafast timescale. Upon absorption of a photon, the molecule is promoted to an electronically excited state, where the isomerization proceeds before the molecule relaxes back to the ground state.

The photophysics of this compound involves several electronic states: the ground state (S₀), the first (S₁) and second (S₂) excited singlet states, and the first triplet state (T₁). pku.edu.cnresearchgate.net

S₀ State: In the ground state, the trans isomer is typically more stable. Thermal isomerization from cis to trans occurs via inversion or rotation pathways. nih.govpku.edu.cn

S₁ and S₂ States: Absorption of a photon promotes the molecule from the S₀ state to an excited singlet state. The lower-energy n → π* transition typically leads to the S₁ state, while the higher-energy π → π* transition populates the S₂ state. acs.org Following photoexcitation to the S₂ state, the molecule undergoes a very rapid, non-radiative internal conversion to the S₁ state. pku.edu.cn The isomerization reaction is then believed to proceed primarily from the S₁ state. pku.edu.cnacs.org Theoretical studies postulate that after n → π* (S₁ ← S₀) excitation, a rotation-dominated mechanism for isomerization is favored. acs.org

T₁ State: The triplet state (T₁) can be populated from the S₁ state via intersystem crossing (ISC). pku.edu.cn Isomerization can also occur on the T₁ potential energy surface, which typically involves a pure rotation mechanism around the N=N bond with a significantly lower energy barrier than the ground state thermal process. pku.edu.cnresearchgate.net The molecule can then return to the S₀ ground state from T₁ via phosphorescence or non-radiative intersystem crossing. tue.nl

A proposed photoisomerization pathway for a related azobenzene (B91143) sulfonate involves photoexcitation to the S₂ state, followed by rapid relaxation to the S₁ state minimum. pku.edu.cn From there, two possible pathways exist: direct isomerization on the S₁ surface and decay to the S₀ state through a conical intersection, or intersystem crossing to the T₁ state, where the reaction takes place before returning to the ground state. pku.edu.cn

Conical intersections (CIs) are critical points on the potential energy surfaces of molecules where two electronic states become degenerate. researchgate.net These intersections act as efficient funnels for ultrafast, non-radiative transitions between electronic states, playing a crucial role in the photoisomerization of azobenzenes. acs.orgresearchgate.net Theoretical studies have identified a conical intersection between the first excited state (S₁) and the ground state (S₀) along the rotational pathway for azobenzene derivatives. acs.org This S₁/S₀ conical intersection provides a barrierless pathway for the molecule to return to the ground state after photoexcitation, facilitating the high quantum yield of the isomerization process. pku.edu.cnacs.org The existence of this CI explains why the rotational mechanism is dominant in the excited state, as it allows for rapid and efficient de-excitation back to the ground state in either the cis or trans configuration. acs.org

Electronic Structure and Spectroscopic Property Prediction

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules, providing insights into the nature of their electronic transitions. nih.govresearchgate.net

The electronic absorption spectrum of azobenzene derivatives is characterized by two main absorption bands. nih.govresearchgate.net A weak, lower-energy band in the visible region is assigned to the n → π* transition, which is formally forbidden by symmetry but observable. acs.org A much stronger, higher-energy band in the UV region corresponds to the symmetry-allowed π → π* transition. acs.org

TD-DFT calculations on this compound and its complexes have been performed to analyze their spectroscopic properties. nih.gov These calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding electronic transitions. For example, studies on trans-m-Azobenzenesulfonate (m-TAbS) and its intercalation into a layered double hydroxide (B78521) (LDH1) matrix revealed shifts in its absorption spectrum. nih.gov

Table 2: Calculated Electronic Transition Shifts for trans-m-Azobenzenesulfonate (m-TAbS) upon Intercalation

| Transition | System | Comparison | Wavelength Shift | Source |

| S₁ ← S₀ (n → π) | m-TAbS⁻-LDH1 | vs. m-TAbS molecule | 10 nm blue-shift | nih.gov |

| S₂ ← S₀ (π → π) | m-TAbS⁻-LDH1 | vs. m-TAbS molecule | 15 nm red-shift | nih.gov |

These theoretical results indicate that the local environment significantly influences the electronic structure. The blue-shift (shift to higher energy) of the n → π* transition and the red-shift (shift to lower energy) of the π → π* transition upon intercalation are attributed to the interactions between the this compound anion and the host LDH lamella, which alter the energy gap between the involved molecular orbitals. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

In molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible within a molecule and is crucial for determining its electronic and optical properties. ossila.com

Theoretical studies employing density functional theory (DFT) have been instrumental in characterizing the frontier orbitals of this compound (m-AbS). nih.govresearchgate.net These computational analyses reveal the specific nature and location of the HOMO and LUMO, which govern the compound's electronic transitions. nih.gov

Calculations performed at the M06-2X/6-31G(d,p) level indicate that for the trans-isomer of this compound (m-TAbS), the HOMO is predominantly characterized as an n orbital. nih.gov This orbital is formed by the lone pair of electrons located on the nitrogen atoms of the central azo (-N=N-) group. nih.gov The LUMO, conversely, is a π* (pi-antibonding) orbital delocalized across the benzene (B151609) rings. nih.gov Additionally, the orbital just below the HOMO, designated as HOMO-1, is identified as a π orbital on the benzene ring. nih.gov

These orbital configurations are fundamental to understanding the primary electronic transitions of the molecule. nih.gov The transition from the HOMO to the LUMO corresponds to an n → π* transition, while the transition from the HOMO-1 to the LUMO represents a π → π* transition. nih.gov The n → π* transition, originating from the lone pair electrons of the nitrogen atoms, is typically weaker and occurs at a longer wavelength (lower energy) compared to the more intense π → π* transition, which is delocalized across the aromatic system. nih.govnih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and polarizability for a molecule. analis.com.mynih.gov

| Molecular Orbital | Character | Description | Associated Electronic Transition |

|---|---|---|---|

| LUMO | π | Pi-antibonding orbital on the benzene ring | n → π |

| HOMO | n | Non-bonding orbital from lone pair electrons on Nitrogen atoms | |

| LUMO | π | Pi-antibonding orbital on the benzene ring | π → π |

| HOMO-1 | π | Pi orbital on the benzene ring |

Solvent Effects on Electronic Transitions and Photostability

The surrounding solvent environment can significantly influence the electronic transitions and, consequently, the photostability of azobenzene derivatives like this compound. vlabs.ac.in The polarity of the solvent plays a critical role in altering the energies of the ground and excited states, which can lead to shifts in the absorption maxima (λmax) of the n → π* and π → π* transitions. vlabs.ac.in

Generally, for n → π* transitions, an increase in solvent polarity leads to a hypsochromic shift (blue shift, to a shorter wavelength). vlabs.ac.in This occurs because polar solvents or hydrogen bonding can stabilize the non-bonding electrons of the ground state more effectively than the excited state, thus widening the energy gap for the transition. vlabs.ac.in Conversely, for π → π* transitions, the excited state is often more polar than the ground state. vlabs.ac.in In this case, an increase in solvent polarity results in greater stabilization of the excited state, leading to a narrowing of the energy gap and a bathochromic shift (red shift, to a longer wavelength). vlabs.ac.in

Computational studies on azobenzene sulfonate anions have demonstrated these effects. nih.govresearchgate.net When a polar solvent like dimethyl sulfoxide (B87167) (DMSO) is introduced into the calculations, the excitation energy for the azobenzene sulfonate system increases. nih.govresearchgate.netacs.org This increase in excitation energy enhances the photostability of the compound compared to its behavior in a nonpolar solvent, such as carbon tetrachloride (CCl4), or in a solvent-free state. nih.govresearchgate.net The enhanced stability in polar solvents is a key consideration for practical applications. nih.gov Studies on other azobenzene derivatives have shown that while nonpolar solvents like toluene (B28343) can favor the generation of the Z-isomer upon photoisomerization, polar solvents like DMSO and methanol (B129727) can accelerate the thermal relaxation from the cis to the trans isomer. researchgate.net

| Solvent Type | Example Solvents | Effect on Electronic Transitions | Effect on Photostability/Isomerization |

|---|---|---|---|

| Polar | DMSO, Methanol (MeOH) | Increases excitation energy for AbS-. nih.govresearchgate.net Typically causes a blue shift for n → π* transitions and a red shift for π → π* transitions. vlabs.ac.in | Increases photostability of AbS-. nih.govresearchgate.netacs.org Can accelerate thermal cis-to-trans back-isomerization. researchgate.net |

| Nonpolar | Carbon Tetrachloride (CCl4), Toluene | Lower excitation energy compared to polar solvents. nih.govresearchgate.net Spectral details are often similar to the gaseous state. vlabs.ac.in | Lower photostability of AbS- compared to polar solvents. nih.govresearchgate.net Can support higher yields of the cis-isomer upon irradiation. researchgate.net |

| Solvent-Free | N/A | Serves as a baseline for comparing solvent effects. nih.govresearchgate.net | Lower photostability of AbS- compared to in polar solvents. nih.govresearchgate.net |

Synthesis and Functionalization Methodologies for M Azobenzenesulfonate

Rational Design and Synthetic Routes for m-Azobenzenesulfonate Derivatives

The creation of this compound derivatives with specific functionalities relies on well-established chemical reactions. The primary method for forming the core azobenzene (B91143) structure is through diazotized coupling reactions.

Diazotized Coupling Reactions for Azobenzene Formation

Diazotized coupling is a cornerstone of azo dye synthesis and is readily applied to produce azobenzene derivatives. researchgate.netniist.res.innih.gov This electrophilic aromatic substitution reaction involves two main steps: diazotization and azo coupling. researchgate.netscribd.com

The process begins with the diazotization of an aromatic amine. For instance, sulfanilic acid can be diazotized using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures to form a diazonium salt. niist.res.inscribd.com This diazonium salt is an electrophile that can then react with a coupling agent, which is an electron-rich aromatic compound. icrc.ac.ir

New azobenzene sulfonic acid dopants have been synthesized by the diazotized coupling reaction of sulfanilic acid diazonium salt with various commercially available raw materials like phenol, m-cresol, and 4-phenylphenol. researchgate.netniist.res.in The general scheme for this reaction involves the attack of the diazonium salt on the activated aromatic ring of the coupling partner. The position of the coupling is directed by the activating groups on the coupling agent.

The reaction conditions, such as pH and temperature, are crucial for optimizing the yield of the desired azo compound. For example, the coupling reaction is typically carried out in a controlled pH environment, often in an ice bath to maintain a low temperature. scribd.com

Targeted Functionalization for Tailored Properties

The properties of this compound can be precisely tuned by introducing various functional groups onto the aromatic rings. This targeted functionalization allows for the creation of derivatives with specific characteristics, such as altered solubility, electronic properties, or responsiveness to external stimuli. nih.govpolympart.ir

For example, the introduction of sulfonic acid groups can enhance the water solubility and influence the self-assembly properties of the resulting molecules. nih.gov In one study, the incorporation of sulfonic acid groups into silk fibroin via diazonium coupling chemistry was found to inhibit β-sheet self-assembly. nih.gov Conversely, introducing hydrophobic groups can alter the material's interaction with non-polar environments. nih.gov

The choice of the aniline (B41778) derivative and the coupling partner in the diazotization-coupling reaction directly determines the final functional groups on the azobenzene scaffold. nih.gov A variety of anilines bearing different functional groups, such as carboxylic acids, amines, ketones, and alkyl chains, are commercially available and can be used to synthesize a diverse library of azobenzene derivatives. nih.gov This strategy allows for the systematic modification of the molecule's properties to suit specific applications.

Advanced Spectroscopic and Structural Characterization Techniques for Synthetic Products

The confirmation of the successful synthesis and functionalization of this compound derivatives requires a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for structural elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. nih.govnih.gov Both ¹H and ¹³C NMR are routinely used to confirm the formation of azobenzene derivatives and to identify the positions of functional groups. researchgate.netniist.res.inresearchgate.net

In ¹H NMR spectra, the chemical shifts of the aromatic protons provide information about their electronic environment. libretexts.org The coupling patterns between adjacent protons can help to determine the substitution pattern on the aromatic rings. For example, the ¹H NMR spectrum of a synthesized sulfonated poly(maleimide) containing an azobenzene unit showed distinct signals for the protons on the different aromatic rings, confirming the structure. ajouronline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. beilstein-journals.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. In some cases, due to low conversion or the complexity of the molecule, new peaks in the ¹H NMR spectra may not be readily observed, highlighting the need for complementary techniques. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of signals, especially in complex molecules. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for an Azobenzene Derivative ajouronline.com

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| CH=CH | 7.91 | s |

| N-C₆H₄-N=N | 8.44 and 7.44 | d |

| N-C₆H₄-SO₃H | 5.18 and 5.36 | d |

| C₆H₄-SO₃H | 2.01 | s |

Note: Data is illustrative and based on a specific sulfonated poly(maleimide) derivative. s = singlet, d = doublet.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nih.gov

The FTIR spectra of this compound derivatives are characterized by absorption bands corresponding to the key functional groups. researchgate.netniist.res.in For instance, the presence of the azo group (-N=N-) can be identified, although its absorption is often weak. More prominent are the bands associated with the sulfonic acid group (-SO₃H), the aromatic rings (C-H and C=C stretching), and any other functional groups introduced during synthesis. researchgate.net

The analysis of FTIR spectra involves comparing the positions and intensities of the absorption bands to known values for different functional groups. americanpharmaceuticalreview.comresearchgate.net This technique is particularly useful for confirming the successful incorporation of functional groups during the derivatization process. researchgate.net

Table 2: Key FTIR Absorption Bands for Azobenzene Sulfonic Acid Derivatives researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (from SO₃H and adsorbed water) | ~3400 |

| Aromatic C-H stretch | ~3000-3100 |

| C=C stretch (aromatic) | ~1450-1600 |

| N=N stretch | ~1400-1450 |

| S=O stretch (sulfonate) | ~1150-1250 and ~1030-1080 |

Note: The exact positions of the peaks can vary depending on the specific molecular structure and environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is a highly accurate analytical technique used to determine the exact molecular weight of a compound. measurlabs.comeuropa.eu This precision allows for the determination of the elemental composition of a molecule, providing strong evidence for its identity. europa.eubioanalysis-zone.com

HRMS is capable of measuring the mass-to-charge ratio (m/z) to several decimal places, which helps to distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com This is particularly valuable in organic synthesis to confirm that the desired product has been formed and to identify any impurities. nih.gov

For azobenzene derivatives, HRMS can be used to verify the molecular weight of the synthesized compounds, confirming the successful coupling and functionalization reactions. ustc.edu.cn The high accuracy of HRMS, often within a few parts per million (ppm) of the theoretical mass, provides a high degree of confidence in the assigned structure. nih.gov

Supramolecular Architectures and Intercalation Chemistry of M Azobenzenesulfonate

Host-Guest Interactions with Inorganic Layered Materials

Layered Double Hydroxides (LDHs) are a class of inorganic materials characterized by positively charged brucite-like layers and charge-compensating anions in the interlayer space. acs.orgrsc.org This structure makes them excellent hosts for intercalating various anionic guest species, including functional molecules like m-Azobenzenesulfonate, to create organic-inorganic hybrid composites. acs.orgrsc.org

The intercalation of this compound (m-AbS⁻) into the galleries of Layered Double Hydroxides, such as Magnesium-Aluminum LDH (Mg-Al-LDH), is a key method for creating novel hybrid materials. nih.gov The positively charged LDH lamellae attract the negatively charged sulfonate group of the m-AbS⁻ anion, facilitating its insertion into the interlayer space via anion exchange. acs.org

Theoretical studies using density functional theory (DFT) have been employed to model the structure and stability of these composite materials, denoted as m-AbS⁻-LDH. nih.govnih.gov These calculations reveal significant binding energies between the this compound anion and the LDH layers, indicating the formation of a stable host-guest system. nih.gov The host Mg-Al-LDH lamella has been shown to improve the thermal stability of the intercalated m-AbS⁻ anions. nih.govresearchgate.net The binding energies for both the cis and trans isomers of this compound intercalated in two different LDH models (LDH1 and LDH2) have been calculated, demonstrating this enhanced stability. acs.orgnih.gov

| Composite | Binding Energy (eV) |

|---|---|

| m-Cis-AbS⁻-LDH1 | -10.4 |

| m-Trans-AbS⁻-LDH1 | -10.4 |

| m-Cis-AbS⁻-LDH2 | -15.1 |

| m-Trans-AbS⁻-LDH2 | -15.2 |

The confined nanospace within the LDH interlayer galleries exerts a significant influence on the photoisomerization behavior of the guest this compound molecule. nih.govacs.org Azobenzene (B91143) and its derivatives can switch between a thermally stable trans isomer and a metastable cis isomer upon light irradiation. The thermal conversion from the cis back to the trans form is a crucial aspect of its function as a molecular switch.

Theoretical calculations have shown that the presence of the LDH lamella can lower the energy barrier for the thermal cis-trans isomerization of this compound. nih.govnih.govresearchgate.net This suggests that the confinement and interaction with the LDH host facilitate the relaxation process from the higher-energy cis state to the more stable trans state. nih.gov The isomerization mechanism involves conformational changes of the azo group through out-of-plane rotation and in-plane inversion pathways. researchgate.netacs.org The relative free energy (ΔG), which indicates the energy difference between the cis and trans structures, is more negative for the intercalated anion compared to the free molecule, further confirming the enhanced stability of the trans isomer within the LDH. nih.gov

| System | Relative Free Energy (kcal/mol) |

|---|---|

| m-TAbS (free molecule) | -13.4 |

| m-AbS⁻-LDH1 | -13.7 |

| m-AbS⁻-LDH2 | -18.2 |

The intercalation of this compound into LDH hosts not only affects its structural and isomerization properties but also modulates its electronic and photothermal characteristics. nih.govacs.org The interaction with the LDH lamella alters the electronic structure of the m-AbS⁻ anion. nih.govresearchgate.net

Specifically, the energy gap for the n → π* and π → π* electronic transitions is reduced upon intercalation. nih.govresearchgate.netacs.org This reduction leads to a red-shift in the absorption spectra of the composite material compared to the free this compound anion. nih.govnih.gov This tunability of the electronic properties is a key feature of these hybrid materials. Furthermore, the surrounding environment, such as the polarity of the solvent, can influence the electronic behavior. For instance, in the presence of a polar solvent like Dimethyl sulfoxide (B87167) (DMSO), the excitation energy of the m-AbS⁻-LDH composites increases, which can enhance their photostability. nih.govresearchgate.netacs.org These modulated electronic properties are directly linked to the material's photothermal performance, which is critical for applications in light-to-heat conversion. nih.govacs.org

Self-Assembly and Stimuli-Responsive Supramolecular Systems

Beyond intercalation in inorganic hosts, azobenzene derivatives like this compound are fundamental building blocks for creating purely organic supramolecular systems. nih.gov These systems rely on non-covalent interactions to form ordered, dynamic structures that can respond to external stimuli, particularly light. nih.govmdpi.com

A single-component supramolecular polymer is formed through the self-association of a single type of monomeric unit that possesses self-complementary binding sites. wiley-vch.dedoi.org Molecules containing an azobenzene core can be designed to act as such monomers. researchgate.net The self-assembly process is typically driven by a combination of directional, non-covalent interactions, such as hydrogen bonding and π-π stacking, along with hydrophobic effects, especially in aqueous media. researchgate.netrsc.org

In these systems, the planar trans-azobenzene moiety is conducive to forming well-ordered, high-aspect-ratio structures like nanofibers or nano-cylinders. rsc.org For example, an azobenzene-bisurea "sticker" molecule, functionalized with solubilizing chains, can self-assemble in water through strong, cooperative hydrogen bonds between the urea (B33335) groups and hydrophobic interactions involving the azobenzene core. rsc.org This demonstrates the principle of forming a single-component supramolecular polymer where the azobenzene unit is integral to the assembly. wiley-vch.dersc.org

A key feature of supramolecular polymers built from azobenzene-containing monomers is their photoresponsiveness. nih.govrsc.org The assembly is predicated on the geometry of the trans-azobenzene unit, which is linear and planar, facilitating efficient packing and intermolecular interactions. rsc.org Upon irradiation with UV light, the azobenzene core undergoes a photoisomerization from the trans configuration to the bent, non-planar cis configuration. nih.govrsc.org

This change in molecular geometry disrupts the ordered packing and weakens the non-covalent interactions that hold the supramolecular structure together. rsc.org The result is a rapid and often irreversible disassembly of the polymer into its constituent monomers or smaller aggregates. rsc.org This light-triggered "depolymerization" allows for external control over the material's structure and properties. nih.gov The process can sometimes be reversed by irradiating the system with visible light, which promotes the cis-to-trans back-isomerization, leading to the reassembly of the supramolecular polymer. rsc.org This photo-controlled assembly and disassembly cycle is a cornerstone of creating smart, adaptive materials. nih.gov

Intermolecular Interactions Driving Supramolecular Organization (e.g., hydrogen bonding, π-π interactions)

The assembly of individual this compound molecules into larger, ordered supramolecular architectures is governed by a combination of non-covalent intermolecular forces. tue.nl These interactions, while weaker than covalent bonds, collectively dictate the stability and structure of the resulting assemblies. mdpi.com The primary forces at play for this compound are hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding:

Hydrogen bonds are crucial electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. ebsco.commdpi.com In the context of this compound, the sulfonate group (-SO₃⁻) is a key participant in hydrogen bonding. Theoretical studies on the interaction of this compound with magnesium-aluminum layered double hydroxides (Mg-Al-LDH) have provided specific insights into this phenomenon. nih.govresearchgate.net

In these composite materials, the this compound anions are intercalated between the LDH layers. The three oxygen atoms of the sulfonate group act as hydrogen bond acceptors, forming strong hydrogen bonds with the hydrogen atoms of the hydroxyl groups present on the surface of the LDH lamella. nih.gov This interaction is a primary driving force for the stable assembly of the organic dye within the inorganic host. researchgate.net

Computational models have quantified the distances of these hydrogen bonds. For instance, in a system with a Mg/Al ratio of 2:1 (LDH1), the calculated distances between the oxygen atoms of the this compound's sulfonate group and the hydrogen atoms of the LDH hydroxyl groups range from 1.459 to 1.487 Å. nih.gov When the Mg/Al ratio is changed to 3:1 (LDH2), these distances are slightly longer, ranging from 1.539 to 1.571 Å. nih.gov The shorter bond distances in the LDH1 system indicate a stronger hydrogen bond interaction, leading to a more stable composite structure. nih.gov

| Interacting Species | System | H-Bond Distance (Å) |

| m-TAbS⁻ (-SO₃⁻) & LDH1 (-OH) | Mg/Al Ratio 2:1 | 1.459 - 1.487 |

| m-TAbS⁻ (-SO₃⁻) & LDH2 (-OH) | Mg/Al Ratio 3:1 | 1.539 - 1.571 |

| Data derived from theoretical studies on trans-m-azobenzenesulfonate intercalated in Mg-Al-LDH. nih.gov |

π-π Stacking Interactions:

In assemblies of azobenzene derivatives, π-π stacking can lead to the formation of aggregates, such as J-aggregates, which are characterized by a specific parallel arrangement of the aromatic groups. researchgate.netncsu.edu While direct crystallographic data for pure this compound assemblies is sparse in the reviewed literature, the fundamental principles of molecular assembly suggest that π-π stacking between the phenyl rings is a significant contributing factor to its self-organization in various environments. nih.govosti.gov These interactions, in concert with hydrogen bonds, can lead to the formation of well-ordered, three-dimensional supramolecular frameworks. rsc.org

Exploration of Supramolecular Protein Assemblies

The field of supramolecular chemistry has expanded to include the deliberate design of complex, functional structures by combining synthetic molecules with biological macromolecules like proteins. tue.nlrsc.org The unique photo-responsive nature of the azobenzene moiety makes its derivatives, including this compound, valuable building blocks for creating dynamic supramolecular protein assemblies. nih.gov These assemblies can be controlled by external stimuli, primarily light. osti.gov

A key strategy for constructing such hybrid materials involves host-guest chemistry. nih.gov In one notable approach, researchers have used azobenzene derivatives as "guest" molecules that can specifically and reversibly bind to a "host" molecule, such as β-cyclodextrin, which has been chemically attached to a protein. osti.gov

Detailed research has demonstrated the design of light-responsive protein assemblies using this principle. A protein (RhuA) was chemically modified to carry either a β-cyclodextrin (host) or an azobenzene (guest) functionality. When mixed, the specific host-guest interaction between the β-cyclodextrin and the azobenzene moiety drives the self-assembly of the individual protein units into highly ordered one-dimensional (1D) and two-dimensional (2D) structures, including nanotubes. osti.gov

The association and dissociation of these protein assemblies can be precisely controlled:

Light Control: The azobenzene unit can switch between its trans and cis isomers upon irradiation with UV and visible light, respectively. The trans form binds strongly to the β-cyclodextrin host, promoting assembly. In contrast, the cis form has a much weaker binding affinity, leading to the disassembly of the protein structure. This allows for the reversible formation and disruption of the assembly using light. osti.gov

Chemical Control: The assembly can also be modulated by adding small molecules that compete for the binding pocket of the β-cyclodextrin, displacing the azobenzene guest and causing disassembly. osti.gov

The electrostatic interactions also play a critical role, particularly when using charged components like this compound. nih.gov The negative charge of the sulfonate group can interact with positively charged residues on a protein surface, providing an additional handle to guide and stabilize the assembly process. nih.gov This combination of specific host-guest interactions and general electrostatic forces allows for the creation of sophisticated, responsive biomaterials from protein building blocks. osti.govnih.gov

| Assembly Component | Role | Control Mechanism | Effect |

| Azobenzene Derivative | Guest | Light (UV/Visible) | Reversible Isomerization (trans↔cis) |

| β-Cyclodextrin-Protein | Host | Competitive Ligand | Displacement of Guest |

| Resulting Assembly | Dynamic Protein Structure | Light/Chemical Stimuli | Reversible Assembly/Disassembly |

| Table summarizing the control of protein assemblies using azobenzene-cyclodextrin host-guest interactions. osti.gov |

Future Directions and Emerging Research Avenues for M Azobenzenesulfonate

Development of Advanced Computational Models for Complex Systems

The future of m-Azobenzenesulfonate research is intrinsically linked to the development of sophisticated computational models. These in-silico tools are becoming indispensable for predicting and understanding the behavior of this photoswitchable molecule in complex environments. Theoretical studies, employing methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), are providing profound insights into the molecular structures, electronic spectra, and thermal cis-trans isomerization pathways of azobenzene (B91143) sulfonates, including the meta-substituted isomer. nih.govacs.org

A key area of focus is the influence of the surrounding environment on the isomerization process. Computational models are being developed to simulate this compound's behavior when intercalated within layered double hydroxide (B78521) (LDH) lamellae. nih.govacs.org These models have shown that the inorganic host can lower the energy barrier for the cis-to-trans isomerization. acs.org The isomerization mechanism itself is a subject of intense computational investigation, with studies exploring both the out-of-plane rotation and in-plane inversion pathways. nih.govacs.org

Future computational work will likely focus on:

Multi-scale modeling: Combining quantum mechanical calculations for the photoswitch itself with classical molecular dynamics simulations for the larger system (e.g., a polymer matrix or a biological environment).

Predictive design: Using computational screening to design novel this compound derivatives with tailored photophysical properties, such as specific absorption wavelengths and isomerization quantum yields.

Complex interactions: Modeling the intricate interplay of forces in multi-component systems, including host-guest interactions, solvent effects, and aggregation behavior.

These advanced computational models will not only accelerate the discovery of new materials but also provide a fundamental understanding of the structure-property relationships that govern the behavior of this compound at the molecular level.

Exploration of Novel Supramolecular Architectures and Multi-Stimuli Responsiveness

The ability of this compound to participate in non-covalent interactions makes it an ideal building block for novel supramolecular architectures. The sulfonate group, in particular, facilitates interactions with cationic species and participation in hydrogen bonding networks. This has led to the exploration of its role in creating complex, self-assembled systems.

A significant area of emerging research is the construction of multi-stimuli responsive materials. rsc.org These materials are designed to react to more than one external trigger, such as light, temperature, and pH. rsc.org For instance, azobenzene-containing supramolecular hydrogels have been developed that exhibit reversible gel-sol transitions upon changes in these environmental factors. rsc.org The incorporation of this compound into such systems could allow for precise control over the material's properties through orthogonal stimuli.

Future research in this area is expected to explore:

Hierarchical self-assembly: Designing complex, multi-level structures by controlling the self-assembly of this compound-containing building blocks.

Host-guest chemistry: Utilizing macrocyclic hosts, such as cyclodextrins and calixarenes, to encapsulate this compound and modulate its photochemical behavior. The well-known interactions of sulfonated azo dyes like methyl orange with various hosts provide a strong foundation for this research. researchgate.netimaging.orgimaging.org

Multi-stimuli logic gates: Creating materials that can perform simple computational operations by responding to a specific sequence of external stimuli.

The development of these novel supramolecular architectures will pave the way for sophisticated materials with tunable and dynamic properties.

Expansion into Multifunctional Smart Materials for Targeted Applications

The unique photoswitchable nature of this compound makes it a prime candidate for incorporation into a wide range of multifunctional smart materials. wiley.comiberdrola.comazom.combirzeit.edu These materials are designed to perform specific tasks in response to external signals, with potential applications spanning from biotechnology to photonics.

One of the most promising areas is the development of light-responsive polymers and hydrogels. By incorporating this compound into a polymer backbone, it is possible to create materials that change their shape, solubility, or mechanical properties upon irradiation. This has significant implications for applications such as:

Drug delivery systems: Light-triggered release of therapeutic agents from a hydrogel matrix.

Actuators and artificial muscles: Materials that can perform mechanical work in response to light.

Smart surfaces: Surfaces that can reversibly switch between hydrophobic and hydrophilic states.

The sulfonate group in this compound can also be exploited to direct the assembly of these materials and to impart additional functionalities, such as ion-exchange capabilities. The development of multi-stimuli responsive conjugated polymers further expands the potential applications of azobenzene-containing materials. acs.orgnih.gov

Future research will likely focus on the integration of this compound into increasingly complex and functional systems, leading to the creation of truly "intelligent" materials that can sense and respond to their environment in a controlled and predictable manner.

Sustainable Synthesis and Green Chemistry Approaches in Azobenzene Research

In line with the growing global emphasis on environmental sustainability, a key future direction for this compound research is the development of green and eco-friendly synthesis methods. rsc.orgresearchgate.netlongdom.orgtandfonline.com Traditional methods for producing azo dyes and their precursors often involve harsh reagents and generate significant waste.

Researchers are actively exploring alternative synthetic routes that are more environmentally benign. For the synthesis of aminobenzenesulfonic acids, the precursors to azobenzenesulfonates, methods such as catalytic hydrogenation are being investigated as greener alternatives to traditional reduction methods. google.compatsnap.com This approach avoids the use of stoichiometric metal reductants and minimizes the production of hazardous byproducts. google.com

For the azo coupling step, several green chemistry strategies are being pursued:

Solvent-free synthesis: Performing reactions in the absence of volatile organic solvents, for example, by using grinding techniques. rsc.orgresearchgate.netlongdom.orgtandfonline.com

Use of solid acid catalysts: Employing reusable solid catalysts to replace corrosive and difficult-to-handle liquid acids. rsc.orgresearchgate.net

Aqueous reaction media: Conducting syntheses in water, the most environmentally friendly solvent.

The development of these sustainable synthetic methods is crucial for the long-term viability and widespread application of this compound and other azobenzene-based materials. By embracing the principles of green chemistry, researchers can ensure that the next generation of smart materials is not only technologically advanced but also environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.